2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
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Overview
Description
Ethanesulfonic acid is a type of organic sulfonic acid and is used in various chemical reactions . It’s employed in the electrolytic reduction of perrhenate solutions and is also used as a catalyst for alkylation and polymerization . Thiazolidine derivatives, on the other hand, are known for their wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on the compound, it’s difficult to provide accurate details .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to the specified chemical structure involve complex chemical reactions leading to novel derivatives with potential bioactive properties. For example, Liu et al. (2012) described the synthesis of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, demonstrating moderate fungicidal activity against Gibberella zeae (Liu et al., 2012).
Antimicrobial Activity
The antimicrobial properties of rhodanine-3-acetic acid derivatives have been explored, indicating significant activity against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer and Antitrypanosomal Activity
Compounds derived from the thioxothiazolidinone core have been evaluated for their trypanocidal and anticancer activities. Notably, some derivatives showed significant activity against Trypanosoma species and various human tumor cell lines, indicating their potential as therapeutic agents (Holota et al., 2019).
Corrosion Inhibition
The application in corrosion inhibition, particularly for mild steel in hydrochloric acid environments, has been documented. Compounds with the 4-oxo-2-thioxothiazolidin structure demonstrated excellent corrosion inhibition efficiency, suggesting their usefulness in materials protection (Bedair et al., 2022).
Antioxidant Properties
The antioxidant capabilities of novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties have been investigated, revealing compounds with significant radical scavenging activity comparable to that of ascorbic acid. This highlights their potential in oxidative stress-related therapeutic applications (Lelyukh et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S3/c15-11(8-10-4-2-1-3-5-10)9-12-13(17)16(14(21)22-12)6-7-23(18,19)20/h1-5,8-9H,6-7H2,(H,18,19,20)/b11-8-,12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPFVHPVKYHOQU-QAHSQZNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)\Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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